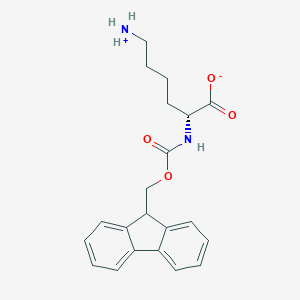

Fmoc-D-Lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKFMPDOFHQWPI-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317516 | |

| Record name | Fmoc-D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110990-08-4 | |

| Record name | Fmoc-D-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110990-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine: A Keystone for Advanced Peptide Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, synthetic peptides represent a burgeoning class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a wide range of diseases. The precise construction of these complex biomolecules hinges on the strategic use of protected amino acids. Among these, N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine stands out as a critical building block, enabling the synthesis of peptides with enhanced stability and unique functionalities. This guide provides a comprehensive overview of its structure, function, and application, offering field-proven insights for its effective utilization in peptide synthesis.

The Architectural Logic: Deconstructing the Structure of Fmoc-D-Lys(Boc)-OH

The efficacy of N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine, commonly abbreviated as Fmoc-D-Lys(Boc)-OH, lies in its meticulously designed chemical architecture. Each component of the molecule serves a distinct and vital purpose in the intricate process of solid-phase peptide synthesis (SPPS).[1]

At its core is the D-lysine, an unnatural stereoisomer of the naturally occurring L-lysine. The incorporation of D-amino acids into peptide chains is a key strategy to confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and improving the bioavailability of peptide-based drugs.

The true ingenuity of this reagent, however, lies in its orthogonal protection strategy, a cornerstone of modern peptide synthesis. This strategy involves the use of two distinct protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups. In Fmoc-D-Lys(Boc)-OH, these are the Fmoc and Boc groups.

-

The N-α-Fmoc Group: The α-amino group of the D-lysine is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, meaning it is stable under acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[][3][4] This characteristic is fundamental to the iterative nature of SPPS, allowing for the sequential addition of amino acids to the growing peptide chain.[3]

-

The N-ε-Boc Group: The ε-amino group on the side chain of the D-lysine is protected by the tert-butoxycarbonyl (Boc) group. In contrast to the Fmoc group, the Boc group is acid-labile and is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[][5][6] This differential stability is the essence of orthogonality. During peptide synthesis, the Boc group remains intact while the Fmoc group is repeatedly removed, ensuring that the side chain's amino group does not participate in unwanted reactions.[7]

This dual-protection scheme provides chemists with precise control over the synthesis process, enabling the construction of complex and well-defined peptide sequences.

Visualizing the Structure

Caption: Chemical structure of N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [8] |

| Molecular Weight | 468.54 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 92122-45-7 | [8] |

| Melting Point | 128-131 °C | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 2-8°C |

The Functional Core: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Lys(Boc)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way peptides are created.[4][9] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4][10]

The SPPS Workflow: A Step-by-Step Protocol

The following is a generalized protocol for the incorporation of Fmoc-D-Lys(Boc)-OH into a peptide sequence using manual or automated SPPS.

1. Resin Preparation:

-

Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent, typically DMF.[11][12]

2. N-α-Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.[11][13]

-

The reaction is typically rapid, often complete within minutes.[14]

-

Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.[11][13]

3. Amino Acid Activation and Coupling:

-

In a separate vessel, activate the carboxylic acid group of Fmoc-D-Lys(Boc)-OH. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[11]

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for a sufficient duration (typically 1-2 hours) to ensure complete acylation.

-

Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.[11]

4. Washing:

-

After the coupling is complete, wash the resin extensively with DMF and other solvents like dichloromethane (DCM) to remove unreacted reagents and byproducts.[11]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the SPPS Cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

The Final Act: Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups, including the Boc group on the D-lysine residue.

1. Final Fmoc Removal:

-

Perform a final N-terminal Fmoc deprotection as described above.

2. Resin Washing and Drying:

-

Thoroughly wash the peptidyl-resin with DMF and DCM, followed by a solvent like methanol to shrink the resin.

-

Dry the resin under high vacuum.

3. Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail, which is a mixture of strong acid and scavengers. A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[11]

-

The TFA cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.[6][15]

-

Scavengers are crucial to quench the reactive cationic species generated during the deprotection of side chains, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine.

4. Peptide Precipitation and Purification:

-

After the cleavage reaction, the resin is filtered off.

-

The crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether.[11]

-

The precipitated peptide is then collected, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

The Causality Behind Experimental Choices: Why Fmoc-D-Lys(Boc)-OH?

The selection of Fmoc-D-Lys(Boc)-OH is a deliberate choice driven by the specific demands of modern peptide synthesis and drug design.

-

Enhanced Proteolytic Stability: The D-configuration of the lysine residue renders the resulting peptide less susceptible to degradation by endogenous proteases, which are stereospecific for L-amino acids. This is a critical factor in the development of peptide drugs with improved pharmacokinetic profiles.

-

Orthogonal Protection for Precise Control: The combination of the base-labile Fmoc group and the acid-labile Boc group provides the necessary orthogonality to control the synthesis of complex peptides.[] This allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection.

-

Versatility in Peptide Modification: The protected ε-amino group of the lysine side chain offers a site for post-synthetic modifications. After the completion of the peptide chain assembly, the Boc group can be removed, and the exposed amino group can be functionalized with various moieties, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to create sophisticated peptide conjugates for diagnostic or therapeutic purposes.[7]

Trustworthiness: A Self-Validating System

The protocols described herein are part of a self-validating system. The success of each step can be monitored to ensure the integrity of the final product.

-

Monitoring Fmoc Deprotection: The completion of the Fmoc deprotection can be monitored spectrophotometrically by detecting the UV-active dibenzofulvene-piperidine adduct, a byproduct of the cleavage reaction.[16]

-

Monitoring Coupling Reactions: The Kaiser test provides a rapid and reliable qualitative assessment of the presence of free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellow) indicates the successful completion of the coupling reaction.[11]

-

Final Product Analysis: The purity and identity of the final peptide are confirmed by analytical techniques such as RP-HPLC and mass spectrometry, ensuring that the desired product has been synthesized with high fidelity.

Conclusion

N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine is more than just a protected amino acid; it is a testament to the power of rational chemical design in advancing the field of peptide science. Its unique combination of a D-stereocenter and an orthogonal protection scheme provides researchers and drug developers with a powerful tool to create novel peptide therapeutics with enhanced stability and functionality. A thorough understanding of its structure, function, and the causality behind its use in SPPS is paramount for the successful synthesis of next-generation peptide-based drugs.

References

- Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. (n.d.). Self-hosted URL.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

- Terminology of Antibody Drug for Boc Deprotection. (n.d.). GenScript.

- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.

- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.

- Basic Peptides synthesis introduction. (n.d.). LifeTein®.

- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Fmoc Deprotection Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube.

- Fmoc-Lys(Boc)-OH. (n.d.). ChemPep.

- Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. (2014). PMC - NIH.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. (n.d.). Benchchem.

- Fmoc-D-Lys(Boc)

- BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- The Role of Fmoc-D-Lys(Boc)-OH in Advanced Peptide Synthesis. (2025, October 17). Self-hosted URL.

- Fmoc-D-Lys(Boc)-OH 98 92122-45-7. (n.d.). Sigma-Aldrich.

- Best Peptides Fmoc-D-Lys(Boc)-OH. (n.d.). AAPPTec.

- T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare.

- Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method. (2024, April 18). ChemicalBook.

- Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9. (n.d.). Sigma-Aldrich.

- Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7. (n.d.). Sigma-Aldrich.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry.

- Fmoc-D-Lys(Boc)-OH. (n.d.). ChemPep.

Sources

- 1. nbinno.com [nbinno.com]

- 3. genscript.com [genscript.com]

- 4. lifetein.com [lifetein.com]

- 5. genscript.com [genscript.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. chempep.com [chempep.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. biosynth.com [biosynth.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. jk-sci.com [jk-sci.com]

- 16. fiveable.me [fiveable.me]

A Senior Application Scientist's Guide to Fm-Protected Amino Acids in Drug Discovery

Abstract

The advent of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has been a watershed moment in synthetic chemistry, fundamentally reshaping the landscape of drug discovery and development. This guide provides an in-depth technical exploration of the applications of Fmoc-protected amino acids, with a primary focus on their central role in Solid-Phase Peptide Synthesis (SPPS). We will dissect the core chemical principles, provide field-proven experimental protocols, and illustrate the profound impact of this technology on the synthesis of peptide therapeutics, the development of advanced peptidomimetics, and the high-throughput screening of peptide libraries. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of Fmoc chemistry in their pursuit of novel therapeutics.

Chapter 1: The Chemical Cornerstone: Principles of Fmoc Protection

The success of peptide synthesis hinges on the precise, sequential formation of amide bonds. This requires a robust strategy to temporarily block the reactive α-amino group of an incoming amino acid, preventing uncontrolled polymerization.[1] The Fmoc group, introduced by Carpino and Han in 1970, provides an elegant solution that has become the industry standard.[1][2]

1.1 The Orthogonal Advantage: Fmoc vs. Boc Chemistry

Modern peptide synthesis demands an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct, non-interfering conditions.[3][4] Fmoc-based SPPS epitomizes this principle.

-

Nα-Amino Protection: The Fmoc group is base-labile, readily cleaved by a secondary amine like piperidine.[4][5]

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt), tert-butyloxycarbonyl (Boc)).[6]

-

Resin Linkage: The peptide is anchored to the solid support via an acid-labile linker.

This orthogonality is a significant advantage over the older Boc/Benzyl (Bzl) strategy, which relies on graded levels of acidolysis for deprotection and cleavage, increasing the risk of side reactions and damage to sensitive residues.[1][4] The milder conditions of Fmoc chemistry are particularly beneficial for synthesizing complex peptides, including those with post-translational modifications like phosphorylation or glycosylation, which were often inaccessible under the harsh acidic treatments required for Boc deprotection.[1][7]

1.2 The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a rapid, two-step β-elimination reaction initiated by a base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8][9][10]

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring system.[10]

-

β-Elimination: This generates an unstable intermediate that rapidly undergoes elimination, releasing the free amine, carbon dioxide, and a reactive byproduct called dibenzofulvene (DBF).[1][11]

The excess piperidine in the reaction mixture serves a crucial dual role: it not only acts as the base for deprotection but also functions as a scavenger, trapping the electrophilic DBF to form a stable, soluble adduct that is easily washed away.[7][10][11]

Chapter 2: The Engine of Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that enables the efficient, and often automated, assembly of peptides on an insoluble polymer resin.[9][12] This solid-phase approach, pioneered by Bruce Merrifield, simplifies the entire process by allowing for the removal of excess reagents and byproducts through simple filtration and washing, eliminating the need for complex purification of intermediates.[]

2.1 The SPPS Workflow: A Step-by-Step Analysis

Each cycle of amino acid addition in Fmoc-SPPS involves four key stages: Deprotection, Washing, Coupling, and a final Washing step. The causality behind each step is critical for ensuring high fidelity synthesis.

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

2.2 A Validated Experimental Protocol for a Standard SPPS Cycle

This protocol describes a single coupling cycle on a 0.1 mmol scale.

Materials:

-

Peptide-resin from the previous cycle (Fmoc-protected)

-

Fmoc-protected amino acid (0.4 mmol, 4 eq)

-

Coupling Reagent (e.g., HCTU, 0.38 mmol, 3.8 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Solvent: High-purity, peptide-synthesis-grade DMF

Methodology:

-

Resin Swelling: If starting, swell the resin in DMF for at least 30 minutes to ensure optimal accessibility of reactive sites.[9]

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin-filled reaction vessel.

-

Agitate for 5-7 minutes. Drain.[8]

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. Drain the vessel.

-

Scientist's Insight: The two-step deprotection is crucial, especially for longer peptides where steric hindrance can slow Fmoc removal. The strong UV absorbance of the fluorenyl group allows for real-time monitoring of the deprotection process, a key advantage of the Fmoc strategy.[1][]

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]

-

Trustworthiness Check: Inadequate washing here is a common failure point. Residual piperidine will neutralize the incoming activated amino acid, preventing coupling.

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent (HCTU) in DMF. Add the DIPEA to begin the activation process.

-

Expertise Note: Pre-activation for 1-2 minutes is optimal. HCTU is a highly efficient aminium-based coupling reagent that rapidly forms a reactive ester, minimizing racemization.[14][15] For sterically hindered couplings, more potent reagents like HATU may be employed.[14][16]

-

Add the activated amino acid solution to the resin.

-

Agitate for 30-60 minutes. Longer coupling times (up to 12 hours) may be necessary for "difficult" sequences prone to aggregation.[8]

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess activated amino acid and coupling byproducts. The peptide-resin is now ready for the next cycle.

-

2.3 Key Reagents in Fmoc-SPPS

| Reagent Class | Examples | Function & Rationale |

| Solid Supports (Resins) | Wang, Rink Amide, 2-Chlorotrityl | Provides the solid phase for synthesis. The choice of resin dictates the C-terminal functionality (acid vs. amide) and the conditions required for final cleavage.[8][9] |

| Coupling Reagents | HBTU, HCTU, HATU, DIC/Oxyma | Activates the carboxylic acid of the incoming Fmoc-amino acid to facilitate amide bond formation. Aminium salts (HCTU, HATU) are highly efficient and suppress racemization.[14][16][17] |

| Bases | DIPEA, N-Methylmorpholine (NMM) | Used during the coupling step to maintain basic conditions and deprotonate amino acid hydrochlorides. DIPEA is a non-nucleophilic base, preventing unwanted side reactions.[16][17] |

| Deprotection Reagent | Piperidine | A secondary amine that efficiently cleaves the base-labile Fmoc group and scavenges the resulting dibenzofulvene byproduct.[9][10] |

| Cleavage Cocktail | TFA / TIS / H₂O / EDT | A strong acid (Trifluoroacetic Acid) mixture used at the end of synthesis to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers (TIS, H₂O, EDT) are included to trap reactive cationic species generated during this process.[9] |

Chapter 3: Applications in Therapeutic Peptide & Peptidomimetic Synthesis

Fmoc chemistry is the engine driving the synthesis of a growing pipeline of peptide-based drugs. Its mild conditions and versatility allow for the creation of not only natural peptide sequences but also modified structures designed to have improved therapeutic properties.[7][9]

3.1 Synthesizing Peptide Active Pharmaceutical Ingredients (APIs)

Fmoc-SPPS is used in the GMP manufacturing of numerous peptide drugs, including insulin analogs and GLP-1 receptor agonists for diabetes.[9] The ability to precisely control the sequence and achieve high purity is paramount for regulatory approval and patient safety.[] However, challenges such as peptide aggregation during the synthesis of long or hydrophobic sequences can lead to incomplete reactions and low yields.[2] Strategies to overcome this include:

-

Microwave-Assisted SPPS: Using microwave energy to heat the reaction can significantly accelerate coupling and deprotection steps, improving efficiency.

-

Pseudoproline Dipeptides: Incorporating these specialized building blocks introduces a temporary "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to aggregation.[14]

3.2 Crafting Peptidomimetics for Enhanced Drug Properties

Natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential.[18] Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to overcome these limitations.[18][19] Fmoc chemistry is an indispensable tool for this, allowing for the incorporation of:

-

Non-canonical amino acids: Introducing unnatural amino acids can confer resistance to enzymatic degradation.

-

Modified backbones: Replacing amide bonds with more stable surrogates (e.g., peptoids, aza-peptides) can dramatically increase a drug's half-life.[20] Fmoc-protected building blocks for these modifications are increasingly available, enabling their seamless integration into standard SPPS protocols.[20][21]

Caption: Using Fmoc-SPPS to transform natural peptides into robust peptidomimetic drugs.

Chapter 4: High-Throughput Screening with Peptide Libraries

In early-stage drug discovery, peptide libraries are powerful tools for identifying novel drug leads, mapping protein-protein interactions, and identifying epitopes for vaccine development.[22][23][24] A peptide library is a vast collection of systematically varied peptide sequences.[23]

Fmoc-SPPS is ideally suited for generating these libraries through techniques like parallel synthesis, where hundreds or thousands of distinct peptides are synthesized simultaneously in separate reaction wells.[1][25] The combinatorial nature of this approach allows researchers to rapidly screen immense sequence diversity to find peptides with high affinity and specificity for a biological target.[22][25]

Workflow for Peptide Library Synthesis and Screening:

-

Library Design: Define the parameters of the library (e.g., length, specific variable positions).

-

Parallel Synthesis: Use automated synthesizers to perform Fmoc-SPPS in a multi-well plate format.

-

Cleavage & Deprotection: Simultaneously cleave all peptides from the resin.

-

High-Throughput Screening: Screen the crude peptide library in a biological assay (e.g., ELISA, receptor binding assay) to identify "hits."[24]

-

Hit Deconvolution & Optimization: Synthesize and test individual peptides from the positive pools to confirm activity and begin lead optimization.

Chapter 5: Quality Control and Analysis

The final step in any peptide synthesis is rigorous analysis to confirm identity, purity, and quantity. This is non-negotiable in a drug discovery context. The two primary analytical techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[26][27][28][29]

-

Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for assessing peptide purity.[26][27] Peptides are separated based on their hydrophobicity, and purity is determined by measuring the area of the main product peak relative to impurity peaks, typically via UV absorbance at 214 nm.[26]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unambiguous confirmation of the peptide's identity by measuring its molecular mass to a high degree of accuracy.[26][27] It is essential for verifying that the correct sequence was synthesized and for identifying any modifications or byproducts.[27]

Common Impurities in Fmoc-SPPS and Their Sources:

| Impurity Type | Source / Cause | Analytical Signature |

| Deletion Sequences | Incomplete coupling or deprotection steps. | Peaks in MS corresponding to [M-(mass of one amino acid)] |

| Truncated Sequences | Chain termination during synthesis. | Multiple smaller mass peaks in MS. |

| Aspartimide Formation | Base-catalyzed cyclization of Asp residues, especially next to Gly or Ser. | A peak in HPLC, often near the main peak, with a mass of [M-18 Da] in MS. |

| Racemization | Epimerization of amino acids during activation/coupling. | A shoulder or separate peak in HPLC, but identical mass in MS. |

Conclusion

Fmoc-protected amino acids and the associated SPPS technology represent a mature, robust, and indispensable platform in modern drug discovery. The mild, orthogonal nature of Fmoc chemistry has not only enabled the routine synthesis of complex peptide APIs but has also opened the door to sophisticated peptidomimetics with enhanced therapeutic profiles. As the demand for peptide-based drugs continues to grow, driven by their high specificity and safety, the principles and applications detailed in this guide will remain central to the innovation and development of the next generation of therapeutics.

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (n.d.).

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Watsongroup.

- Sewald, N. (2006). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 317, 1-40.

- Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development. (2024). GenScript.

- How Can Peptide Libraries Help Me? (2024). LifeTein.

- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Iris Biotech GmbH.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). CordenPharma.

- Baudy-Floc'h, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 70(24), 9944-9950.

- Peptide Libraries: Expanding Frontiers in Drug Discovery and Development. (n.d.). Cambridge Research Biochemicals.

- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). [Video]. YouTube.

- Understanding Peptide Display Libraries: An Essential Tool for Next-Gen Drug Discovery. (2025, September 19). LinkedIn.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

- Baudy-Floc'h, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. ACS Publications.

- Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.

- Subirós-Funosas, L., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(9), 10336-10352.

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). ChemBioChem, 22(14), 2417-2428.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive, 13(02), 061-073.

- Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (n.d.). ResearchGate.

- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024, May 16). Peptide Machines.

- Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 869, 435-468.

- What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022, November 28). Biomatik.

- Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2022). The Journal of Organic Chemistry, 87(1), 1-14.

- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2020). Chemistry – A European Journal, 26(48), 10834-10855.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript.

- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025, March 18). ChemRxiv.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Automated Peptide Synthesizers [peptidemachines.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chempep.com [chempep.com]

- 16. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 17. bachem.com [bachem.com]

- 18. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. intavispeptides.com [intavispeptides.com]

- 23. lifetein.com [lifetein.com]

- 24. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]

- 25. international-biopharma.com [international-biopharma.com]

- 26. pepdoopeptides.com [pepdoopeptides.com]

- 27. resolvemass.ca [resolvemass.ca]

- 28. researchgate.net [researchgate.net]

- 29. ijsra.net [ijsra.net]

Understanding orthogonal protection in peptide synthesis

An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate discipline of peptide synthesis, the precise, sequential assembly of amino acids is governed by a foundational chemical logic: orthogonal protection. This strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide structures with high fidelity. This guide provides a comprehensive exploration of the principles of orthogonal protection, detailing the primary protecting group strategies, their underlying chemical mechanisms, and their practical application in the synthesis of sophisticated peptide molecules. We will dissect the causality behind experimental choices, present validated protocols, and offer visual frameworks to illuminate this critical aspect of peptide chemistry.

The Core Principle of Orthogonality

The synthesis of a peptide requires the temporary masking of reactive functional groups on amino acid building blocks to prevent unwanted side reactions and ensure the formation of the correct peptide bond.[1][2] The essence of an orthogonal protection strategy is the use of multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][3][4] This selective deprotection is fundamental to the controlled, stepwise elongation of the peptide chain.[5]

Protecting groups in peptide synthesis are broadly categorized based on their lability and function:

-

Temporary (Nα-amino) Protecting Groups: These shield the α-amino group of the incoming amino acid. They are removed at each cycle of the synthesis to permit the coupling of the next amino acid in the sequence.[1][4]

-

"Permanent" Side-Chain Protecting Groups: These mask the reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Ser, Cys).[6] They are designed to remain stable throughout the entire chain assembly process and are typically removed during the final step of cleaving the completed peptide from the solid support.[1][5]

-

Semi-permanent (Auxiliary) Protecting Groups: These are stable to the conditions used for removing the temporary Nα-protecting group but can be selectively removed while the permanent side-chain groups and the peptide-resin linkage remain intact.[1][4] This "third dimension" of orthogonality is crucial for on-resin modifications like cyclization, branching, or the site-specific attachment of labels.[7]

This multi-layered approach provides the necessary control to build complex peptide architectures, such as those with multiple disulfide bonds or post-translational modifications.[4]

Visualizing Orthogonality

The logical relationship between these protecting group classes can be visualized as a system of independent chemical "switches."

Caption: Workflow illustrating the principle of orthogonal protection in SPPS.

Major Orthogonal Strategies in Solid-Phase Peptide Synthesis (SPPS)

The two dominant strategies in modern SPPS are the Fmoc/tBu and Boc/Bzl approaches. Their naming convention refers to the temporary Nα-protecting group and the family of permanent side-chain protecting groups, respectively.[3]

The Fmoc/tBu Strategy: The Modern Workhorse

This is the most widely used strategy in SPPS today, prized for its mild reaction conditions.[8][9]

-

Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group.[10]

-

Nα-Deprotection: The Fmoc group is base-labile and is removed at each cycle using a solution of a secondary amine, typically 20-50% piperidine in a solvent like dimethylformamide (DMF).[10][11]

-

Side-Chain Protection: "Permanent" side-chain protecting groups are derived from tert-butyl (tBu) or trityl (Trt) groups.[5] These are stable to the basic conditions of Fmoc removal.

-

Final Cleavage: The completed peptide is cleaved from the resin, and the acid-labile tBu/Trt-based side-chain groups are simultaneously removed using a strong acid, most commonly trifluoroacetic acid (TFA).[9]

The key advantage of the Fmoc/tBu strategy is its true orthogonality: the conditions for removing the temporary (base-labile) and permanent (acid-labile) protecting groups are chemically distinct and non-interfering.[5][12] This allows for the straightforward implementation of semi-permanent protecting groups for on-resin modifications.[4]

Caption: Orthogonality in the Fmoc/tBu peptide synthesis strategy.

The Boc/Bzl Strategy: The Classic Approach

The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy was foundational to Merrifield's pioneering work in SPPS.[3]

-

Nα-Protection: The tert-butoxycarbonyl (Boc) group serves as the temporary Nα-protection.[10]

-

Nα-Deprotection: The Boc group is acid-labile and is removed with a moderately strong acid, such as neat TFA.[13]

-

Side-Chain Protection: "Permanent" side-chain protection is provided by benzyl (Bzl)-based groups.[14]

-

Final Cleavage: The Bzl-based groups and the peptide-resin linkage are cleaved using a very strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13]

This strategy is considered "quasi-orthogonal" because both classes of protecting groups are removed by acid.[15] The selectivity is achieved by using different strengths of acid: moderate acid (TFA) for the temporary Boc group and very strong acid (HF) for the permanent Bzl groups.[15] While robust, the harsh final cleavage conditions require specialized equipment and can be detrimental to sensitive peptide sequences.[8][9]

A Comparative Overview of Common Protecting Groups

The choice of protecting groups is critical and depends on the peptide sequence and the desired synthetic outcome. The following table summarizes common protecting groups used in modern peptide synthesis.

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Orthogonal To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amine, ε-Amine (Lys) | 20-50% Piperidine in DMF (Base)[10][11] | Acid-labile (Boc, tBu, Trt), Pd-labile (Alloc), Photolabile |

| tert-Butoxycarbonyl | Boc | α-Amine, ε-Amine (Lys) | Trifluoroacetic Acid (TFA)[10][16] | Base-labile (Fmoc), Pd-labile (Alloc), Photolabile |

| Benzyloxycarbonyl | Cbz or Z | ε-Amine (Lys) | H₂/Pd, HBr/AcOH, Na/liquid NH₃[10] | Acid-labile (Boc, tBu), Base-labile (Fmoc) |

| tert-Butyl | tBu | -OH (Ser, Thr, Tyr), -COOH (Asp, Glu) | Strong Acid (TFA, HF)[6][] | Base-labile (Fmoc), Pd-labile (Alloc) |

| Trityl | Trt | -SH (Cys), -CONH₂ (Asn, Gln), Imidazole (His) | Mild Acid (e.g., 1-5% TFA)[10][18] | Base-labile (Fmoc), Pd-labile (Alloc) |

| Acetamidomethyl | Acm | -SH (Cys) | Iodine (I₂), Hg(OAc)₂, Ag(I)[10] | Acid-labile (Boc, tBu), Base-labile (Fmoc), Pd-labile (Alloc) |

| Allyloxycarbonyl | Alloc | α-Amine, ε-Amine (Lys) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger[7][19] | Acid-labile (Boc, tBu), Base-labile (Fmoc) |

| 2-(o-Nitrophenyl)-propyloxycarbonyl | Nppoc | -COOH (Asp, Glu side-chain) | UV light (e.g., 365 nm)[20] | Acid-labile, Base-labile, Pd-labile |

Key Experimental Protocols

Adherence to validated protocols is essential for successful synthesis. Below are step-by-step methodologies for common deprotection workflows.

Protocol 1: Standard Fmoc-Group Deprotection in SPPS

This protocol describes the removal of the temporary Fmoc protecting group from the N-terminus of a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Ensure the resin is fully submerged.

-

Reaction: Agitate the mixture at room temperature for 5-10 minutes. For sterically hindered amino acids, a second treatment of 10-15 minutes may be required.

-

Reagent Removal: Drain the piperidine solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.

Protocol 2: On-Resin Alloc-Group Deprotection

This protocol outlines the selective removal of a semi-permanent Alloc group, typically from a lysine side chain, for on-resin modification.[7]

-

Resin Preparation: Ensure the N-terminal α-amino group is protected (e.g., with Fmoc) to prevent side reactions. Swell the peptide-resin in an appropriate solvent like dichloromethane (DCM) or chloroform.[7][21]

-

Reagent Preparation: Prepare a solution containing the Palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger. Phenylsilane is a common and effective scavenger.[7]

-

Deprotection Reaction: Add the catalyst/scavenger solution to the swollen resin. A typical mixture involves 0.2 equivalents of Pd(PPh₃)₄ and 20 equivalents of phenylsilane relative to the resin substitution.[7]

-

Incubation: Agitate the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 1-2 hours.[7] Microwave heating can be used to accelerate the reaction.[22]

-

Reagent Removal: Drain the reaction solution.

-

Washing: Wash the resin extensively with DCM to remove the catalyst and byproducts. A wash with a chelating agent solution (e.g., sodium diethyldithiocarbamate) can help remove residual palladium.

-

Final Washes: Perform final washes with DCM and DMF to prepare the resin for the subsequent on-resin modification step.

The Role of Linkers in Orthogonal Strategies

In SPPS, the linker is the chemical handle that attaches the nascent peptide chain to the insoluble resin support.[23] The choice of linker is an integral part of the overall orthogonal strategy, as its cleavage condition dictates how the final peptide is released.[24]

-

Acid-Labile Linkers: Linkers like Wang and Rink Amide are cleaved by strong acids (e.g., 95% TFA), which concurrently removes tBu-based side-chain protecting groups.[25] This is the standard approach in Fmoc/tBu synthesis for producing C-terminal carboxylic acids or amides.

-

Highly Acid-Labile Linkers: 2-Chlorotrityl chloride (2-CTC) and other trityl-based linkers are extremely sensitive to acid.[25] They allow the peptide to be cleaved from the resin using very dilute acid (e.g., 1% TFA), leaving the tBu-based side-chain protecting groups intact. This is invaluable for preparing protected peptide fragments for subsequent solution-phase ligation.

-

Photolabile Linkers: These linkers can be cleaved by irradiation with UV light at a specific wavelength (e.g., 365 nm), offering a mild and orthogonal release strategy that avoids harsh acidic or basic conditions.[26][27]

-

Safety-Catch Linkers: These linkers are stable to all conditions used during synthesis but can be "activated" by a specific chemical transformation, rendering them labile for cleavage.[24][28] This provides an additional layer of control for complex synthetic routes.

Beyond SPPS: Orthogonality in Chemoselective Ligation

For the synthesis of very long peptides or proteins, a convergent approach combining SPPS with chemoselective ligation is often employed.[29] This involves synthesizing protected peptide fragments, which are then coupled together in solution.

-

Native Chemical Ligation (NCL): This powerful technique allows for the coupling of two unprotected peptide fragments.[29] One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. The reaction is highly specific and forms a native peptide bond at the ligation site.[29]

-

Enzymatic Ligation: Enzymes such as Sortase A, Butelase, or engineered ligases can catalyze the formation of a peptide bond between two peptide fragments with high regio- and chemoselectivity under mild, aqueous conditions.[30][31] This biological approach is orthogonal to most chemical protecting group strategies and is particularly useful for modifying proteins and creating complex conjugates.[30][32]

Caption: Comparison of Native Chemical Ligation and Enzymatic Ligation workflows.

Conclusion and Future Outlook

The principle of orthogonal protection is the intellectual and practical framework that enables the synthesis of peptides, from simple sequences to complex therapeutic proteins. The continued dominance of the Fmoc/tBu strategy highlights the field's preference for mild conditions and synthetic flexibility. As the complexity of target molecules increases—encompassing cyclic peptides, peptide-drug conjugates, and multi-domain proteins—the demand for an expanded toolbox of mutually orthogonal protecting groups and ligation strategies will only grow. Innovations in photolabile groups, safety-catch linkers, and biocatalytic methods are pushing the boundaries of what is synthetically achievable, promising a future where the rational design and production of complex peptide-based molecules are limited only by imagination.

References

- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.

- Isidro-Llobet, A., et al. (2011). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Schmidt, M., et al. (2020). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry, 8, 233.

- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.

- Zhang, Y., et al. (2021). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistryOpen, 10(4), 497-502.

- Pathak, T.P., et al. (2014). Chemical Methods for Peptide and Protein Production. Molecules, 19(8), 11860-11887.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn.

- Basic Peptides synthesis introduction. (n.d.). LifeTein®.

- Peptide Synthesis - FAQ. (n.d.). AAPPTec.

- Protecting group. (n.d.). Wikipedia.

- PDB, M. A., & PDB, T. A. (2021). Development and applications of enzymatic peptide and protein ligation. WIREs Nanomedicine and Nanobiotechnology, 13(5), e1708.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Li, W., et al. (2023). Chemically Synthetic d-Sortase Enables Enzymatic Ligation of d-Peptides. Organic Letters, 25(27), 5046-5050.

- Chemoselective Methods for Labeling and Modification of Peptides and Proteins. (2023). Organic Letters.

- Alloc Protecting Group Removal Protocol. (n.d.). PPMC.

- Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation. (2025). Wordpress.

- Using microwave heating to expedite your allyl ester or alloc deprotection. (2023). Biotage.

- Henriksen, N., et al. (2021). Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides. Bioconjugate Chemistry, 32(12), 2594-2603.

- Tam, J. P., et al. (2001). Methods and Strategies of Peptide Ligation. Biopolymers, 60(3), 194-205.

- Peptide Synthesis. (2024). Chemistry LibreTexts.

- D’Hondt, M., et al. (2014). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 19(10), 16938-16963.

- Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). AAPPTec.

- Góngora-Benítez, M., et al. (2014). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In Peptide Synthesis (pp. 3-29). Humana Press.

- D'Hondt, M., et al. (2014). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 19(10), 16938-16963.

- Peptide ligation strategy unlocks diverse range of structural motifs. (2021). Chemistry World.

- Zhang, Y., et al. (2021). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistryOpen, 10(4), 497-502.

- Photolabile protecting group. (n.d.). Wikipedia.

- What is solid phase peptide synthesis? (2023). Biotage.

- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.

- Cleavage of synthetic peptides. (2015). Google Patents.

- Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231.

- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2024). Molecules, 29(8), 1836.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. alfachemic.com [alfachemic.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. lifetein.com [lifetein.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. biotage.com [biotage.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. biosynth.com [biosynth.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. total-synthesis.com [total-synthesis.com]

- 20. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. biotage.com [biotage.com]

- 23. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 24. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]

- 25. Fmoc SPPS Linkers [sigmaaldrich.com]

- 26. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation - Wordpress [reagents.acsgcipr.org]

- 32. pubs.acs.org [pubs.acs.org]

The significance of the Fmoc protecting group in organic synthesis

An In-depth Technical Guide to the Significance of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). Its significance lies in its unique base-lability, which permits a mild and highly selective deprotection strategy. This enables an orthogonal protection scheme where acid-labile side-chain protecting groups remain intact during the iterative cleavage of the Nα-Fmoc group. This guide provides a comprehensive exploration of the Fmoc group, detailing its chemical principles, the mechanistic intricacies of its application, quantitative data for reaction optimization, and validated protocols for its use in the laboratory. We will examine the causality behind its widespread adoption over the traditional Boc/Bzl approach and provide field-proven insights into overcoming common challenges, thereby equipping researchers with the knowledge to leverage Fmoc chemistry for the efficient synthesis of complex peptides for research and therapeutic development.

The Principle of Orthogonal Protection in Peptide Synthesis

The chemical synthesis of peptides requires the sequential formation of amide bonds between amino acids. To prevent unwanted side reactions, such as self-polymerization, the reactive functional groups of the amino acids must be temporarily masked with protecting groups.[1] The success of a complex synthesis hinges on a strategy of orthogonal protection , which utilizes multiple classes of protecting groups within a single molecule.[2] In this scheme, each class of protecting group can be selectively removed under distinct chemical conditions without affecting the others.[2][3]

A typical peptide synthesis strategy employs three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]

-

Permanent side-chain protecting groups: These protect reactive side chains of trifunctional amino acids and are removed during the final cleavage of the peptide from the solid support.[4]

-

Auxiliary orthogonal protecting groups: Used for specific side-chain modifications, these can be removed without affecting the other groups.[2]

The Fmoc group serves as the quintessential temporary Nα-amino protecting group in the most widely used orthogonal scheme today.[]

The Fmoc Group: Chemical Structure and Physicochemical Properties

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a carbamate-based protecting group introduced by Carpino and Han in the 1970s.[6][7] Its structure consists of a planar, aromatic fluorenyl ring system attached to a methoxycarbonyl moiety.[8]

Several key properties arise from this structure, making it exceptionally well-suited for SPPS:

-

Base-Lability: The electron-withdrawing nature of the fluorene ring system renders the proton on the 9-position (the β-carbon) highly acidic.[9] This allows for rapid removal of the group by weak bases via a β-elimination mechanism, a crucial feature that distinguishes it from acid-labile groups like Boc.[4][10]

-

Acid Stability: The Fmoc group is exceptionally stable under the acidic conditions used to cleave most side-chain protecting groups and the final peptide from the resin, such as treatment with trifluoroacetic acid (TFA).[11][12] This stability is the foundation of the Fmoc/tBu orthogonal strategy.[1]

-

UV Absorbance: The fluorenyl ring possesses a strong chromophore that absorbs UV light, with a characteristic absorbance maximum for its deprotection byproduct around 301 nm.[4][13] This property allows for real-time, quantitative monitoring of the deprotection step during automated synthesis, providing a self-validating system to ensure reaction completion.[14]

The Chemistry of Fmoc Protection and Deprotection

Mechanism of Amine Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid by reaction with an activated Fmoc derivative under basic conditions.[15] The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[10][15] The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon, forming the stable Fmoc-carbamate.[11]

The Mechanism of Base-Mediated Deprotection

The removal of the Fmoc group is a cornerstone of modern SPPS and proceeds via a base-catalyzed β-elimination mechanism.[13] This process involves three critical steps:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[13]

-

β-Elimination: The resulting carbanion intermediate is stabilized by the aromatic system and rapidly undergoes elimination, cleaving the C-O bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[13][16]

-

DBF Adduct Formation: The liberated DBF is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct. This scavenging step is vital to prevent DBF from reacting with the newly deprotected N-terminal amine, which would irreversibly terminate the peptide chain.[13]

Fmoc Solid-Phase Peptide Synthesis (SPPS): A Cyclical Workflow

Fmoc-SPPS is the predominant method for peptide synthesis, prized for its mild conditions and suitability for automation.[17] The peptide is assembled in a C-terminal to N-terminal direction while anchored to an insoluble resin support.[7][17] This cyclical process simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing at each step.[7]

The core cycle consists of four repeating stages:

-

Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][13]

-

Washing: The resin is thoroughly washed with solvent (e.g., DMF) to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[15]

-

Coupling: The next Fmoc-protected amino acid, with its carboxylic acid group pre-activated by a coupling reagent, is added to the resin to form a new peptide bond with the free N-terminal amine.[18]

-

Washing: A final wash removes excess activated amino acid and coupling byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

The primary advantage of the Fmoc strategy over the older Boc/Bzl method is its true orthogonality and milder conditions.[6][19]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (Base-labile)[19] | Boc (Acid-labile)[19] |

| Nα-Deprotection Reagent | 20% Piperidine in DMF (mild base)[20] | 25-50% TFA in DCM (strong acid)[20] |

| Side-Chain Protection | tBu-based (Acid-labile)[] | Bzl-based (Strong acid-labile)[19] |

| Final Cleavage Reagent | TFA (e.g., 95%)[7] | Anhydrous HF (highly corrosive)[20] |

| Orthogonality | True Orthogonality: Base for Nα, acid for side chains.[4][6] | Quasi-Orthogonal: Different strengths of acid used.[1] |

| Compatibility | Excellent for sensitive modifications (e.g., phosphorylation, glycosylation).[6][14] | Harsher conditions can degrade sensitive moieties.[6] |

Quantitative and Practical Considerations in Fmoc-SPPS

Effective synthesis requires the careful selection of reagents and conditions based on the specific peptide sequence.

Reagent Selection and Optimization

Table 1: Common Deprotection Reagents for Fmoc-SPPS

| Reagent | Typical Conditions | Reaction Time | Key Considerations |

| Piperidine | 20-40% in DMF[9] | 2 x 1-10 min | The industry standard; efficient and reliable. Can cause aspartimide formation with prolonged exposure.[13][17] |

| Piperazine | 5% Piperazine, 1% DBU, 1% HCOOH in DMF[10] | 2 x 5 min | An alternative to the controlled substance piperidine.[10] |

| DBU | 2% in DMF (often with a scavenger)[17] | 2 x 2-5 min | A stronger, non-nucleophilic base used for sterically hindered or aggregation-prone sequences.[13][21] |

Table 2: Common Coupling Reagents for Fmoc-SPPS

| Class | Reagent Examples | Typical Stoichiometry (AA:Act:Base) | Reaction Time | Advantages & Disadvantages |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | 1:0.95:2[17] | 15-60 min | Fast, efficient, and widely used. Potential for side reactions if not handled correctly.[15][17] |

| Phosphonium Salts | PyBOP, PyAOP | 1:1:2[17] | 30-90 min | High coupling efficiency, low racemization, good for hindered couplings. Byproducts can be difficult to remove.[17] |

| Carbodiimides | DIC/HOBt, DIC/Oxyma | 1:1:1 | 60-120 min | Cost-effective. Slower reaction times and higher risk of racemization without an additive.[17] |

Key Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection on Solid Support

(Based on a 0.1 mmol synthesis scale)

-

Resin Swelling: Swell the peptide-resin in 5 mL of DMF for at least 30 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the swollen resin.

-

First Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.[13]

-

Reagent Removal: Drain the deprotection solution.

-

Second Deprotection: Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[17]

-

Reagent Removal: Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-adduct. The resin is now ready for the coupling step.

Protocol 2: Quantitative Monitoring of Fmoc Deprotection via UV-Spectroscopy

This protocol validates the completion of the deprotection step and can be used to determine the initial loading of the resin.

-

Collect Filtrate: After each deprotection step (steps 3 and 5 in Protocol 1), collect the piperidine/DMF filtrate into a single volumetric flask of known volume (e.g., 25 or 50 mL).

-

Dilute to Volume: Dilute the collected filtrate to the mark with DMF and mix thoroughly.[13]

-

Prepare Sample: Take a small, known volume of the solution and perform a second dilution with DMF to bring the absorbance into the linear range of the spectrophotometer (typically < 1.5 AU).

-

Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.[13]

-

Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the amount of Fmoc removed. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[13]

Protocol 3: Qualitative Assessment of Free Amines (Kaiser Test)

The Kaiser test (or ninhydrin test) is a highly sensitive colorimetric assay used to confirm the presence of free primary amines after deprotection or their absence after a coupling step.[13]

-

Sample Collection: After the final DMF wash post-deprotection, remove a small sample of resin beads (1-2 mg).

-

Reagent Addition: In a small glass test tube, add 2-3 drops of each of the three Kaiser test solutions:

-

Heating: Heat the test tube at 100-120°C for 3-5 minutes.

-

Observation:

-

Positive Result (Deep Blue Beads/Solution): Indicates the presence of free primary amines. This is the expected result after a successful deprotection step.

-

Negative Result (Yellow/Colorless Beads/Solution): Indicates the absence of free primary amines. This is the desired result after a successful coupling step.

-

Challenges and Mitigation Strategies in Fmoc Chemistry

While robust, the Fmoc-SPPS strategy is not without its challenges. Understanding these potential pitfalls is key to successful synthesis.

-

Peptide Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation. This hinders reagent diffusion, causing incomplete deprotection and coupling.[17]

-

Mitigation: Use chaotropic salts (e.g., LiCl), elevate reaction temperatures, switch to more solvating solvents like N-Methyl-2-pyrrolidone (NMP), or incorporate backbone-disrupting "pseudoproline" dipeptides.[17]

-

-

Difficult Couplings: Steric hindrance between bulky amino acid side chains can slow down coupling reactions.

-

Mitigation: Employ more potent coupling reagents (e.g., HATU, PyAOP), increase reaction times, or perform a "double coupling" where the coupling step is repeated.

-

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to cyclization to form an aspartimide intermediate, particularly during piperidine treatment. This can lead to racemization and the formation of β-peptide linkages.

-

Mitigation: Use protecting groups on the Asp side chain that sterically hinder cyclization. Minimize exposure time to piperidine or use milder deprotection cocktails containing DBU with a scavenger.[21]

-

-

Racemization: Cysteine (Cys) and Histidine (His) are particularly prone to racemization during the activation step.[13]

-

Mitigation: Use coupling reagents with additives known to suppress racemization, such as Oxyma Pure or HOBt. Ensure the base used during coupling is a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA).

-

Conclusion: The Enduring Significance of the Fmoc Group

The introduction of the Fmoc protecting group revolutionized peptide synthesis. Its unique combination of base-lability and acid-stability provided the foundation for a truly orthogonal and milder synthetic strategy, displacing the hazardous and less selective Boc/Bzl methodology for most applications.[6][19] The ability to perform deprotection under gentle conditions has enabled the routine synthesis of long and complex peptides, including those with sensitive post-translational modifications, which were previously inaccessible.[14] The UV-active nature of its byproduct facilitates automation and process control, making Fmoc-SPPS the workhorse of modern peptide research and pharmaceutical development.[14] The principles and protocols outlined in this guide underscore the central and enduring significance of the Fmoc group in advancing the frontiers of chemical biology and drug discovery.

References

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total-Synthesis.com. [Link]

- Fluorenylmethyloxycarbonyl protecting group. (2023, November 29). In Wikipedia. [Link]

- Fmoc-Amino Acids for Peptide Synthesis. (n.d.). Aapptec. [Link]

- What Are Fmoc Protecting Groups? - Chemistry For Everyone. (2025, May 19). YouTube. [Link]

- Fmoc: Fluorenylmethyloxycarbonyl Protection. (n.d.). Peptide Port. [Link]

- Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Peptide Port. [Link]

- Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (n.d.).

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]

- Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(11), 2949. [Link]

- (A) Comparison of Boc and Fmoc SPPS. (n.d.).

- A general process of solid-phase peptide synthesis (SPPS) with Fmoc... (n.d.).

- T boc fmoc protocols in peptide synthesis. (2016, November 28). Slideshare. [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- White, P. D., & Keyte, J. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 933-942. [Link]

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press. [Link]

- Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]

- SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]

- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

- Analysis of Fmoc removal reaction kinetics through RP-HPLC... (n.d.).

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 8. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. chempep.com [chempep.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. connectsci.au [connectsci.au]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. peptide.com [peptide.com]

A Technical Guide to the Strategic Incorporation of D-Lysine in Peptide Synthesis

Abstract

The deliberate incorporation of D-amino acids, particularly D-lysine, into peptide chains represents a cornerstone of modern therapeutic peptide development. This strategic substitution offers a powerful tool to enhance proteolytic stability, modulate receptor affinity, and introduce novel structural constraints. This in-depth technical guide provides researchers, scientists, and drug development professionals with the core principles and field-proven methodologies for the successful incorporation of D-lysine into synthetic peptides. We will explore the nuances of solid-phase peptide synthesis (SPPS) strategies, the utility of chemical ligation techniques, and the critical analytical methods for verification, ensuring both chemical and stereochemical integrity of the final product.

Introduction: The Rationale for D-Lysine Incorporation

In the realm of peptide therapeutics, the susceptibility of natural L-amino acid peptides to rapid enzymatic degradation is a significant hurdle. The introduction of D-amino acids, the non-natural mirror images of their L-counterparts, renders peptide bonds at the site of incorporation resistant to cleavage by most endogenous proteases.[1] D-lysine, with its versatile side-chain amine, is of particular interest. Beyond enhancing stability, its incorporation can induce specific conformational changes that may lead to improved binding affinity and selectivity for biological targets. Furthermore, the ε-amino group of D-lysine serves as a valuable site for bioconjugation, allowing for the attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic profiles.[2]

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of D-Lysine Incorporation

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides, including those containing D-amino acids.[3] The choice between the two primary SPPS chemistries, Fmoc and Boc, dictates the selection of protecting groups and cleavage strategies.

Fmoc-Based Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is favored for its milder reaction conditions and the use of an orthogonal protection scheme.[4] For the incorporation of D-lysine, the building block of choice is Fmoc-D-Lys(Boc)-OH .[5]

-

α-Amino Group Protection: The Fmoc group protects the α-amine and is removed at each cycle with a mild base, typically a solution of piperidine in DMF.[2]

-

Side-Chain Protection: The ε-amino group of the D-lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6] This orthogonality is crucial; the Boc group remains intact during the basic conditions of Fmoc removal but is cleaved during the final acidic cleavage of the peptide from the resin.[5][6]

This dual-protection strategy ensures the controlled and sequential addition of amino acids to the growing peptide chain, preventing unwanted side reactions at the lysine side chain.[5]

Experimental Protocol: Standard Fmoc-SPPS Cycle for D-Lysine Incorporation

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Coupling:

-

Pre-activate a solution of Fmoc-D-Lys(Boc)-OH (typically 3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[7]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours).

-